molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-

Cat. No. B8724377
M. Wt: 227.21 g/mol
InChI Key: GCGGQWFLXONULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04006238

Procedure details

30 g. (0.15 mole) of 1,8-naphthalimide and 12.5 ml. of 37% aqueous formaldehyde (0.17 mole) are combined in 100 ml. of dimethylformamide and heated on a hot plate (90°-110°) until all the materials dissolve. The solution is then allowed to stand overnight at 25°. The resulting precipitate is filtered off, washed with water and recrystallized from dioxane. This material is dried overnight at 25° (0.1 mm.) to yield 26.4 g. of the titled compound which has an indistinct melting point.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([NH:13][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[CH2:16]=[O:17]>CN(C)C=O>[OH:17][CH2:16][N:13]1[C:14](=[O:15])[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]3[C:8]=2[C:9](=[CH:10][CH:1]=[CH:2]3)[C:11]1=[O:12]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)NC3=O
Step Two
Name
Quantity
0.17 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolve
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from dioxane
CUSTOM
Type
CUSTOM
Details
This material is dried overnight at 25° (0.1 mm.)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield 26.4 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.